Cinnarizine dihydrochloride is a compound primarily recognized for its antihistamine properties and its role as a calcium channel blocker. Classified under the diphenylmethylpiperazine group, it is commonly prescribed to alleviate symptoms associated with motion sickness, vertigo, and nausea due to various causes, including chemotherapy and Ménière's disease. Cinnarizine has also been noted for its potential to induce drug-induced parkinsonism, making its pharmacological profile particularly significant in clinical contexts .
The synthesis of cinnarizine involves several steps, typically starting from piperazine and utilizing various chemical reagents. Notable methods include:
Alternative synthetic routes have been reported, including a Mannich reaction involving 1-benzhydrylpiperazine, formaldehyde, and other reagents to produce cinnarizine in a more straightforward manner .
Cinnarizine has a complex molecular structure characterized by its diphenylmethyl and cinnamyl moieties attached to a piperazine ring. The structural representation can be summarized as follows:
The three-dimensional structure reveals significant interactions between the aromatic rings and the piperazine core, which are critical for its biological activity .
Cinnarizine undergoes various chemical reactions that are essential for its synthesis and functional activity:
The mechanism of action of cinnarizine is multifaceted:
Cinnarizine exhibits several notable physical and chemical properties:
Relevant data includes:
Cinnarizine is widely used in clinical settings for various applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3